tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
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Overview
Description
Tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a spirocyclic compound with the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a tert-butyl ester group, a hydroxy group, and an oxa-azaspiro ring system. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Amines or alcohols, base (e.g., triethylamine), anhydrous conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of amides or esters.
Scientific Research Applications
Tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is used in various scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: As a versatile intermediate in the synthesis of complex organic molecules.
Material Science: In the development of novel materials with unique structural properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is not well-documented in the literature. its structural features suggest potential interactions with biological targets such as enzymes or receptors. The spirocyclic structure may confer unique binding properties, enhancing the compound’s affinity and selectivity for specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate: Similar spirocyclic structure with a different substitution pattern.
Tert-Butyl 2-hydroxy-2-methyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate: Contains an additional methyl group, altering its chemical properties.
Tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate: Features a diazaspiro ring system, providing different reactivity and applications.
Uniqueness
Tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This confers distinct chemical reactivity and potential biological activity, making it a valuable compound in research and development .
Properties
IUPAC Name |
tert-butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-4-5-16-12(8-13)6-9(14)7-12/h9,14H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEYMOCKKZBCHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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